1-(4-Amino-3-ethylphenyl)pyrrolidin-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Amino-3-ethylphenyl)pyrrolidin-3-ol is a compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle
Preparation Methods
The synthesis of 1-(4-Amino-3-ethylphenyl)pyrrolidin-3-ol typically involves the construction of the pyrrolidine ring from various cyclic or acyclic precursors. One common method is the functionalization of preformed pyrrolidine rings. For instance, the synthesis can involve the reaction of 4-amino-3-ethylbenzaldehyde with pyrrolidine under specific conditions to form the desired compound . Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity.
Chemical Reactions Analysis
1-(4-Amino-3-ethylphenyl)pyrrolidin-3-ol undergoes several types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the pyrrolidine ring, using reagents like alkyl halides or acyl chlorides.
Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or dichloromethane, and temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted derivatives of the original compound .
Scientific Research Applications
1-(4-Amino-3-ethylphenyl)pyrrolidin-3-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s structure allows it to interact with biological targets, making it useful in the study of enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 1-(4-Amino-3-ethylphenyl)pyrrolidin-3-ol involves its interaction with specific molecular targets. The pyrrolidine ring can engage in hydrogen bonding and hydrophobic interactions with proteins, affecting their function. This compound may act on various pathways, including those involved in neurotransmission and enzyme activity, depending on its specific structure and functional groups .
Comparison with Similar Compounds
Similar compounds to 1-(4-Amino-3-ethylphenyl)pyrrolidin-3-ol include other pyrrolidine derivatives such as pyrrolizines, pyrrolidine-2-one, and pyrrolidine-2,5-diones. These compounds share the pyrrolidine ring but differ in their substituents and functional groups, leading to variations in their biological activities and applications. The uniqueness of this compound lies in its specific amino and ethyl substituents, which confer distinct chemical and biological properties .
Properties
CAS No. |
143525-63-7 |
---|---|
Molecular Formula |
C12H18N2O |
Molecular Weight |
206.28 g/mol |
IUPAC Name |
1-(4-amino-3-ethylphenyl)pyrrolidin-3-ol |
InChI |
InChI=1S/C12H18N2O/c1-2-9-7-10(3-4-12(9)13)14-6-5-11(15)8-14/h3-4,7,11,15H,2,5-6,8,13H2,1H3 |
InChI Key |
KURHSCLEIMIRAB-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=CC(=C1)N2CCC(C2)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.